4,5-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine
Description
Properties
IUPAC Name |
4,5-dimethyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3OS/c1-12-4-5-14-15(13(12)2)18-16(21-14)17-6-3-7-19-8-10-20-11-9-19/h4-5H,3,6-11H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGXHYNHNHEGJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NCCCN3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4,5-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Morpholinopropyl Side Chain: The thiazole intermediate is then reacted with 3-chloropropylmorpholine in the presence of a base, such as potassium carbonate, to introduce the morpholinopropyl side chain.
Final Product Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and scalability.
Chemical Reactions Analysis
4,5-Dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the thiazole ring.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
4,5-Dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: It is used in studies to understand the mechanisms of action of thiazole derivatives and their interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 4,5-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. Molecular docking studies have shown that the compound can bind to the active sites of these enzymes, thereby blocking their activity .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Electron-Donating Groups (Methyl vs. Methoxy): The target compound’s 4,5-dimethyl groups increase lipophilicity compared to the 4,7-dimethoxy analog, which may enhance membrane permeability in biological systems . Methoxy groups, being polar, could improve aqueous solubility.
Molecular Weight and Solubility :
- The target compound’s molecular weight (~305 g/mol) is lower than the 4,7-dimethoxy analog (337.44 g/mol), suggesting differences in solubility and pharmacokinetics .
Applications: Corrosion Inhibition: DTA (4,5-dimethylthiazol-2-amine) demonstrated ~65% inhibition efficiency in acidic media, attributed to its planar structure and electron-rich thiazole ring . Synthetic Accessibility: Analogs in were synthesized with yields ranging from 11.5% to 38.1%, influenced by substituent reactivity. The target’s dimethyl groups may simplify synthesis compared to halogenated derivatives, which require controlled conditions for halogen introduction .
Research Findings and Mechanistic Insights
Corrosion Inhibition: Quantum chemical studies on DTA () revealed that its inhibition efficiency correlates with high electron density at the thiazole nitrogen and methyl groups, facilitating adsorption on metal surfaces. The target compound’s morpholinopropyl chain could act as an additional adsorption site, improving performance .
Synthetic Methodologies: Eaton’s reagent () effectively catalyzes cyclization reactions in benzothiazole derivatives under solvent-free conditions (90% yield). Similar methods may apply to the target compound’s synthesis . Halogenated analogs (e.g., 7c–7f in ) required lower yields (11.5–29.9%) due to steric and electronic challenges, highlighting the advantage of non-halogenated substituents .
Biological Activity: While direct data on the target compound are lacking, morpholinopropyl-containing analogs () are often explored as kinase inhibitors or antimicrobial agents due to their ability to engage hydrogen bonding and hydrophobic interactions .
Biological Activity
4,5-Dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine is a synthetic organic compound belonging to the benzo[d]thiazole family. It has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound is characterized by a thiazole ring fused with a benzene ring and features a morpholinopropyl side chain.
- IUPAC Name: 4,5-dimethyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine
- Molecular Formula: C16H23N3OS
- Molecular Weight: 305.4 g/mol
- CAS Number: 1204296-28-5
Synthesis
The synthesis of this compound typically involves:
- Formation of the Thiazole Ring: Reacting 2-aminothiophenol with an aldehyde or ketone under acidic conditions.
- Introduction of the Morpholinopropyl Side Chain: The thiazole intermediate is reacted with 3-chloropropylmorpholine in the presence of a base.
- Purification: Techniques like recrystallization or column chromatography are used to purify the final product.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Anti-inflammatory Effects: The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. Molecular docking studies indicate that it can bind effectively to the active sites of these enzymes.
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, although specific mechanisms remain under investigation .
- Anticancer Potential: Research indicates that thiazole derivatives can induce apoptosis in cancer cells, suggesting that this compound may have similar effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of compounds like this compound. Variations in substituents on the thiazole and benzene rings can significantly influence biological activity:
| Substituent Position | Effect on Activity |
|---|---|
| 4-position on benzene | Increased COX inhibition |
| Morpholino group | Enhanced binding affinity to target enzymes |
Anti-inflammatory Studies
A study evaluated the anti-inflammatory effects of various thiazole derivatives, including this compound. The results indicated a significant reduction in inflammatory markers in vitro, supporting its potential as a therapeutic agent.
Antimicrobial Evaluation
In another study, this compound was tested against several bacterial strains. The results demonstrated moderate antimicrobial activity, suggesting that modifications to its structure could enhance efficacy against resistant strains .
Anticancer Research
Research published in highlighted the potential anticancer properties of thiazole derivatives. In vitro assays showed that compounds similar to this compound could induce apoptosis in various cancer cell lines.
Q & A
Q. How can researchers optimize the synthetic yield of 4,5-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine?
- Methodological Answer : To optimize synthesis, prioritize reaction conditions such as solvent selection (e.g., dichloromethane for improved solubility) and catalysts (e.g., triethylamine for base-mediated cyclization). For analogs, refluxing with POCl₃ at 90°C for 3 hours under anhydrous conditions has shown higher yields . Column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for purification, as demonstrated in the isolation of structurally similar N-arylbenzo[d]thiazol-2-amine derivatives .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm for benzo[d]thiazole) and morpholinopropyl chain signals (δ 2.3–3.7 ppm). Compare with published shifts for N-(3-chlorophenyl)benzo[d]thiazol-2-amine (δ 7.2–7.8 ppm for aryl protons) .
- IR Spectroscopy : Confirm secondary amine (N–H stretch ~3300 cm⁻¹) and thiazole C=N/C–S bonds (1600–1500 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (e.g., HRMS for exact mass matching) .
Q. How can researchers assess the purity of this compound during synthesis?
- Methodological Answer :
- Melting Point Analysis : Compare observed values (e.g., 97–99°C for N-m-tolylbenzo[d]thiazol-2-amine) with literature data to detect impurities .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify purity. For analogs, ≥95% purity is achievable via gradient elution (acetonitrile/water) .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound’s anticancer potential?
- Methodological Answer :
- Substituent Variation : Modify the morpholinopropyl chain (e.g., alkylation or introduction of electron-withdrawing groups) to assess cytotoxicity. For example, replacing morpholine with piperidine in analogs altered IC₅₀ values by 2–3-fold in MCF-7 cells .
- Biological Assays : Use MTT assays against cancer cell lines (e.g., HepG2, A549) with doxorubicin as a positive control. Dose-response curves (0.1–100 μM) can identify potency trends .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., aryl and morpholine protons). For example, HSQC confirmed C–H correlations in N-phenylbenzo[d]thiazol-2-amine, clarifying ambiguous ¹H assignments .
- Computational Chemistry : Compare experimental ¹³C NMR shifts with DFT-calculated values (B3LYP/6-31G*) to validate assignments, as done for thiazole derivatives .
Q. How to interpret conflicting in vitro biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent protocols (e.g., broth microdilution for antimicrobial testing with 24-hour incubation at 37°C) to minimize variability .
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare MIC/MBC values. For example, discrepancies in antifungal activity of thiazole derivatives were resolved by identifying batch-dependent impurities via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
